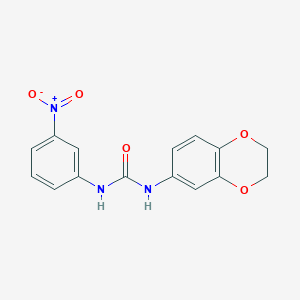![molecular formula C19H22N2O4S B4840966 1-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4840966.png)
1-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
Übersicht
Beschreibung
1-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as N-(2-(4-morpholinyl)phenyl)-2-(2-methylphenyl)sulfonamide or NMS-873, is a small molecule inhibitor that targets the protein p97. p97 is an ATPase that plays a critical role in protein homeostasis and is involved in various cellular processes, including protein degradation, DNA repair, and cell cycle control. NMS-873 has shown potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
NMS-873 binds to the ATPase domain of p97 and inhibits its activity. This leads to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response, which ultimately leads to cell death in cancer cells. In neurodegenerative diseases, NMS-873 promotes the clearance of misfolded proteins by inhibiting the degradation of autophagy receptors.
Biochemical and Physiological Effects:
NMS-873 has been shown to induce cell death in cancer cells by activating the unfolded protein response. This leads to the accumulation of ubiquitinated proteins and the activation of apoptosis pathways. In neurodegenerative diseases, NMS-873 promotes the clearance of misfolded proteins, which reduces their toxicity and improves neuronal function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NMS-873 is its specificity for p97, which reduces the risk of off-target effects. However, NMS-873 has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, NMS-873 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
Future research on NMS-873 could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additional preclinical studies could help to further elucidate its mechanisms of action and identify potential side effects. Clinical trials could also be conducted to evaluate its safety and efficacy in humans. Finally, NMS-873 could be used as a tool compound to study the role of p97 in various cellular processes.
Wissenschaftliche Forschungsanwendungen
NMS-873 has been studied extensively in preclinical models of cancer and neurodegenerative diseases. In cancer, p97 has been shown to play a role in the regulation of the unfolded protein response, which is critical for the survival of cancer cells. NMS-873 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In neurodegenerative diseases, p97 has been implicated in the clearance of misfolded proteins, which are a hallmark of diseases such as Alzheimer's and Parkinson's. NMS-873 has been shown to improve the clearance of misfolded proteins in preclinical models of these diseases.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-6-2-3-7-16(15)14-26(23,24)20-18-9-5-4-8-17(18)19(22)21-10-12-25-13-11-21/h2-9,20H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTRBAFTSLEWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [4-(difluoromethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4840886.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4840887.png)
![6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4840900.png)

![N-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B4840908.png)
![N-(3-chloro-2-methylphenyl)-2-[4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4840911.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(4-methylbenzyl)acetamide](/img/structure/B4840919.png)
![methyl 5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4840930.png)
![2-bromo-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4840952.png)

![4-[4-allyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4840969.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4840985.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4841002.png)
![1-{[3-(2-chloro-6-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-ethylpiperazine](/img/structure/B4841010.png)
